molecular formula C15H29NO4 B1524304 (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid CAS No. 67862-03-7

(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid

Cat. No.: B1524304
CAS No.: 67862-03-7
M. Wt: 287.39 g/mol
InChI Key: OXOZMSCSDJPGHN-LBPRGKRZSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)decanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of Boc-protected amino acids often involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in an appropriate solvent . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported. This involves using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular structure of “this compound” includes a Boc group attached to an amino group, which is part of a decanoic acid molecule . The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3).


Chemical Reactions Analysis

The Boc group can be removed (deprotected) from the molecule under acidic conditions . This deprotection is often a key step in the synthesis of peptides, as it allows for the coupling of amino acids .

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds is a significant application. The process involves the acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids, treated under radical-chain reaction conditions to achieve bromination. This methodology allows for the conversion to chiral derivatives of pyruvic acid and other carboxylic acids, indicating the versatility of (S)-2-((tert-Butoxycarbonyl)amino)decanoic acid in synthesizing enantiomerically pure compounds (Zimmermann & Seebach, 1987).

Amino Acid-Based Polyacetylenes

Another research focus is the synthesis and polymerization of amino acid-derived acetylene monomers, including those derived from this compound. These monomers have been used to create polymers with potential applications in material science due to their specific rotational and chiroptical properties, indicating a helical conformation. This suggests that this compound derivatives can be used to produce materials with unique physical properties (Gao, Sanda, & Masuda, 2003).

Nonaqueous Determination and Protection Methods

The quantification and determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives have been explored, indicating the importance of this compound in analytical chemistry and synthesis. Methods have been developed for the accurate determination of the tert-butyloxycarbonyl derivative, showcasing the compound's utility in the synthesis and analysis of peptides and amino acids (Ehrlich-Rogozinski, 1974).

Copolymerization and Chiroptical Properties

The copolymerization of chiral amino acid-based acetylenes, including derivatives of this compound, with their optical isomers or achiral monomers, has been studied. This research highlights the compound's role in producing polymers with significant chiroptical properties, indicating potential applications in creating materials with specific optical activities (Gao, Sanda, & Masuda, 2003).

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOZMSCSDJPGHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679418
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67862-03-7
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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